molecular formula C11H13N3O B13871406 N-(1H-benzimidazol-2-yl)-N-methylpropanamide

N-(1H-benzimidazol-2-yl)-N-methylpropanamide

Cat. No.: B13871406
M. Wt: 203.24 g/mol
InChI Key: ZCBGPRLHFPXROD-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-N-methylpropanamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzimidazole ring attached to a propanamide group, with a methyl group attached to the nitrogen atom of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-N-methylpropanamide typically involves the reaction of 2-aminobenzimidazole with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-yl)-N-methylpropanamide is unique due to its specific combination of the benzimidazole ring and the propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-N-methylpropanamide

InChI

InChI=1S/C11H13N3O/c1-3-10(15)14(2)11-12-8-6-4-5-7-9(8)13-11/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

ZCBGPRLHFPXROD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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